

# Application Notes: DCC-3116 for In Vitro Cell Culture Assays

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## Compound of Interest

Compound Name: DCC-3116

Cat. No.: B12363687

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## Introduction

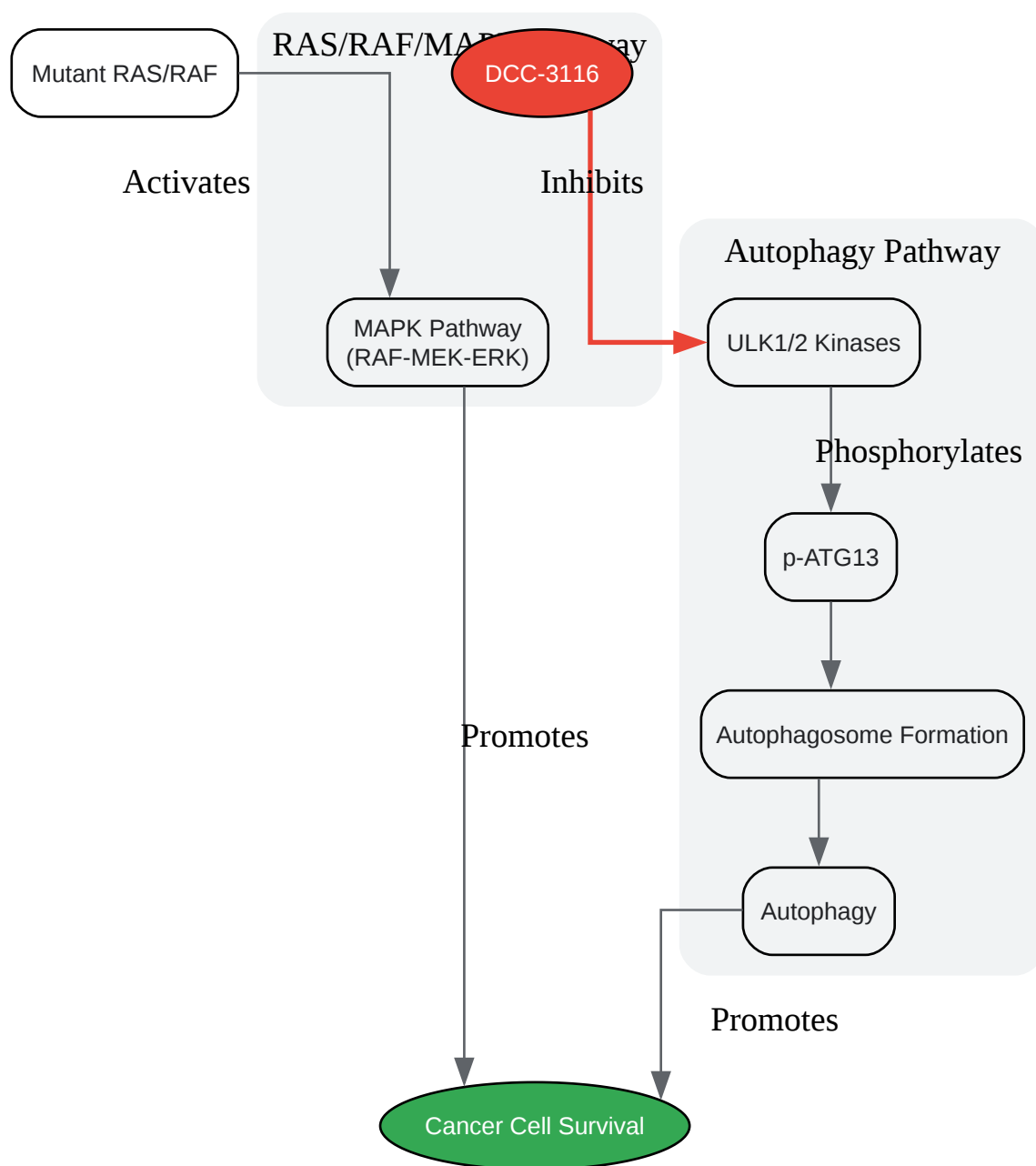
**DCC-3116** is a potent and highly selective, orally bioavailable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These serine/threonine kinases are the initiating factors in the autophagy pathway, a critical cellular process for recycling cellular components and maintaining homeostasis. In many cancers, particularly those with mutations in the RAS/RAF/MAPK signaling pathway, autophagy is a key survival mechanism that enables tumor cells to withstand stress and resist therapeutic interventions.[1] **DCC-3116** is designed to block this pro-survival autophagy, thereby sensitizing cancer cells to other anti-cancer agents.[1] Preclinical studies have demonstrated that **DCC-3116** can act synergistically with MAPK pathway inhibitors to suppress tumor growth in various cancer models.[3]

These application notes provide detailed protocols for key in vitro assays to evaluate the cellular activity of **DCC-3116**, including its effects on cell viability, ULK1/2 kinase activity, and autophagy induction.

## Mechanism of Action

**DCC-3116** targets and binds to ULK1 and ULK2, inhibiting their kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, such as Autophagy Related 13 (ATG13), which is a critical step in the formation of the ULK1 complex that initiates autophagosome formation.[3][4] By blocking the initiation of autophagy, **DCC-3116** can lead to

the accumulation of cellular stress and ultimately, cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[2]



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**Figure 1.** Simplified signaling pathway of **DCC-3116** action.

## Data Presentation

The following tables summarize the in vitro potency of **DCC-3116** from preclinical studies.

Table 1: In Vitro Potency of **DCC-3116**

Target	Assay Type	IC50 (nM)	Reference
ULK1	Enzymatic	4	[5]
ULK2	Enzymatic	30	[5]
ULK1	Cellular	6	[5]
ULK2	Cellular	9	[5]

Table 2: Cellular IC50 of **DCC-3116** on pATG13 Inhibition in NSCLC Cell Lines

Cell Line	Condition	IC50 (nM)	Reference
HCC827	Basal	61-66	[6]
HCC827	EGFR-induced	61-66	[6]
NCI-H1975	Osimertinib-induced	91	[6]
NCI-H1975	Afatinib-induced	71	[6]

## Experimental Protocols

### Cell Viability and Synergy Assay

This protocol is designed to assess the effect of **DCC-3116** on cancer cell proliferation, both as a single agent and in combination with other inhibitors (e.g., a MAPK pathway inhibitor like sotorasib), to determine potential synergistic effects.

Materials:

- Cancer cell lines (e.g., NCI-H2122, Calu-1, or other RAS-mutant lines)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **DCC-3116** (stock solution in DMSO)

- MAPK pathway inhibitor (e.g., sotorasib, stock solution in DMSO)
- 96-well clear bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader capable of measuring luminescence

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-7,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Prepare serial dilutions of **DCC-3116** and the combination drug in complete medium. For synergy experiments, a dose matrix of both compounds should be prepared.
- Add the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.<sup>[3]</sup>
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot dose-response curves. Synergy can be calculated using methods such as the Bliss independence model.

## pATG13 ELISA for ULK1/2 Activity

This ELISA-based assay measures the phosphorylation of ATG13 at Ser318, a direct substrate of ULK1, to quantify the inhibitory activity of **DCC-3116** on the ULK1/2 complex in a cellular

context.[\[3\]](#)

#### Materials:

- Cancer cell lines
- Complete cell culture medium
- **DCC-3116**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- pS318-ATG13 antibody
- Total ATG13 antibody
- HRP-conjugated secondary antibody
- ELISA plate
- TMB substrate
- Stop solution (e.g., 1M H<sub>2</sub>SO<sub>4</sub>)
- Plate reader capable of measuring absorbance at 450 nm

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of **DCC-3116** for a specified time (e.g., 16 hours).[\[3\]](#)  
Include a vehicle control.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Coat an ELISA plate with a capture antibody for total ATG13 overnight at 4°C.

- Wash the plate and block with a suitable blocking buffer.
- Add equal amounts of protein lysate to each well and incubate.
- Wash the plate and add the pS318-ATG13 detection antibody.
- Wash and add the HRP-conjugated secondary antibody.
- Add TMB substrate and incubate until a color change is observed.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm.
- Normalize the pATG13 signal to the total protein concentration or a housekeeping protein.

## Autophagosome Formation Assay using CYTO-ID®

This assay utilizes the CYTO-ID® Autophagy Detection Kit to stain and quantify autophagic vacuoles in live cells, providing a measure of autophagy induction or inhibition.

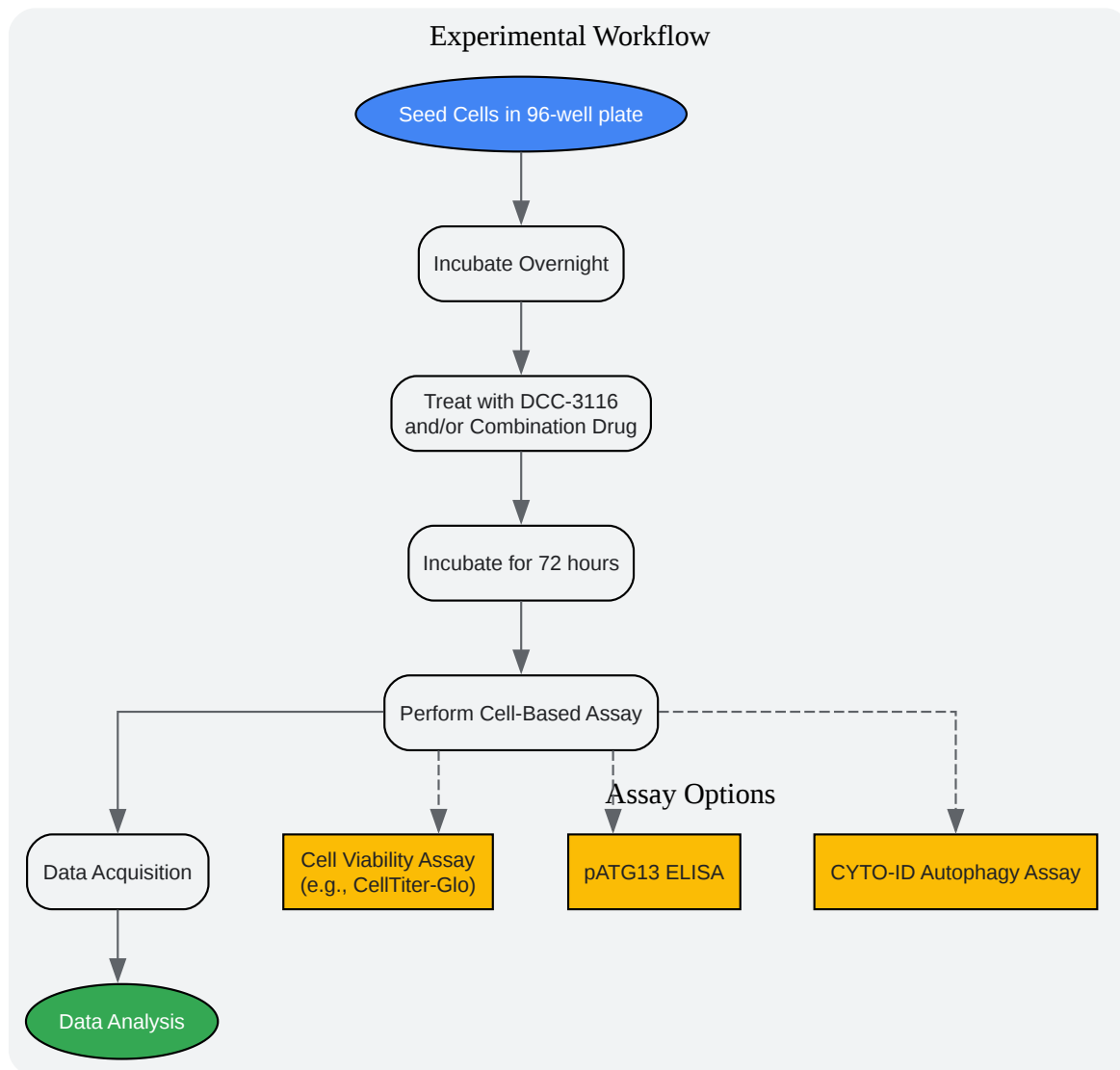
### Materials:

- CYTO-ID® Autophagy Detection Kit 2.0 (contains CYTO-ID® Green Detection Reagent 2, Hoechst 33342 Nuclear Stain, and 1X Assay Buffer)
- Cancer cell lines
- Complete cell culture medium
- **DCC-3116**
- Fluorescence microscope or flow cytometer

### Procedure:

- Seed cells on coverslips in a multi-well plate or in a suitable plate for flow cytometry and allow them to adhere.

- Treat cells with **DCC-3116** at various concentrations for the desired time. Include positive (e.g., rapamycin or starvation) and negative (vehicle) controls for autophagy modulation.
- Prepare the Microscopy Dual Detection Reagent by adding 2  $\mu$ L of CYTO-ID® Green Detection Reagent 2 and 1  $\mu$ L of Hoechst 33342 Nuclear Stain to every 1 mL of 1X Assay Buffer supplemented with 5% FBS.
- Remove the culture medium from the cells and wash with 1X Assay Buffer.
- Add the staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
- Wash the cells with 1X Assay Buffer.
- Analyze the samples under a fluorescence microscope (green channel for autophagosomes, blue channel for nuclei) or by flow cytometry (FL1 channel).
- Quantify the fluorescence intensity or the number of fluorescent puncta per cell to determine the level of autophagy.



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**Figure 2.** General experimental workflow for in vitro assays.

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